Product packaging for Bis(1,10-phenanthroline)copper(1+) ion(Cat. No.:CAS No. 17378-82-4)

Bis(1,10-phenanthroline)copper(1+) ion

Cat. No.: B100174
CAS No.: 17378-82-4
M. Wt: 424 g/mol
InChI Key: ZEADRBDFSWYVGV-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Bis(1,10-phenanthroline)copper(I) Complexes

The significance of bis(1,10-phenanthroline)copper(I) complexes stems from their unique electronic and structural properties. These complexes are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum, making them highly colored and photochemically active. nih.gov This characteristic has paved the way for extensive research into their photophysical and photochemical properties. researchgate.netscilit.com

The research trajectory of these complexes has evolved from fundamental studies of their synthesis and characterization to a wide array of applications. acs.org Initially, the focus was on understanding the coordination environment of the copper(I) ion and the nature of the bonding with the phenanthroline ligands. libretexts.org Over time, research has expanded into several key areas:

Photocatalysis: The ability of [Cu(phen)₂]⁺ to absorb visible light and participate in electron transfer reactions has made it a promising candidate for photocatalysis. rsc.orguni-regensburg.de Researchers are exploring its use in driving various chemical transformations, contributing to the development of more sustainable chemical processes.

Biochemical Probes: The interaction of bis(1,10-phenanthroline)copper(I) with biological macromolecules, particularly DNA, has been a significant area of investigation. Its ability to bind to DNA and, upon activation, induce cleavage has made it a valuable tool for footprinting studies and understanding DNA-protein interactions. ontosight.ai

Sensing and Imaging: The fluorescent properties of [Cu(phen)₂]⁺ and its derivatives have been harnessed for the development of chemical sensors and imaging agents. ontosight.ai These applications leverage the changes in the complex's photophysical properties upon interaction with specific analytes or changes in its environment.

Mechanochromism: A more recent and burgeoning area of research is the exploration of these complexes in the field of mechanochromism, where a material changes color in response to mechanical force. researchgate.netnih.gov The deformable nature of the [Cu(phen)₂]⁺ core makes it a promising candidate for the design of molecular-level stress sensors. acs.orgacs.org

Historical Context of Copper(I) Phenanthroline Coordination Chemistry

The study of copper(I) phenanthroline complexes is rooted in the broader history of coordination chemistry, which dates back to the 19th century with the investigation of metal-ammine complexes by Alfred Werner. libretexts.org The development of coordination theory provided the framework for understanding the structure and bonding in metal complexes, including those of copper.

The specific exploration of 1,10-phenanthroline (B135089) as a ligand for copper began in the mid-20th century. The rigid, bidentate nature of the phenanthroline ligand and its ability to form stable, five-membered chelate rings with metal ions made it an attractive subject of study. Early research focused on the synthesis and structural characterization of these complexes, establishing the fundamental coordination chemistry of the Cu(I)-phenanthroline system. researchgate.netacs.org

A key aspect of the historical development was the understanding of the tetrahedral coordination geometry typically adopted by copper(I) complexes, in contrast to the often square planar or octahedral geometries of copper(II) complexes. This difference in coordination preference is a critical factor in the redox chemistry and electron transfer properties of copper-phenanthroline systems. nih.gov The unique photophysical properties arising from the MLCT transitions in [Cu(phen)₂]⁺ were also a significant discovery, driving much of the subsequent research into their potential applications. dtic.mil

Scope and Academic Research Objectives for the Compound

The academic research objectives for bis(1,10-phenanthroline)copper(I) ion are diverse and continue to expand. Current and future research is focused on several key areas:

Rational Design of Novel Complexes: A primary objective is the synthesis of new [Cu(phen)₂]⁺ derivatives with tailored properties. This involves modifying the phenanthroline ligands with different substituents to fine-tune the electronic, steric, and photophysical characteristics of the complex. researchgate.netrsc.org The goal is to enhance performance in specific applications, such as improving photocatalytic efficiency or shifting emission wavelengths for bioimaging.

Elucidation of Reaction Mechanisms: A deeper understanding of the mechanisms underlying the catalytic and photochemical activity of these complexes is a critical research objective. chemrxiv.org This includes studying the dynamics of excited states, the kinetics of electron transfer processes, and the nature of intermediates in catalytic cycles. acs.org Computational studies, such as Density Functional Theory (DFT), are increasingly being used to complement experimental work in this area. researchgate.netbohrium.com

Development of Advanced Materials: Researchers are exploring the incorporation of [Cu(phen)₂]⁺ units into larger supramolecular assemblies and polymers. acs.org The objective is to create new materials with novel functions, such as light-emitting devices, sensors, and smart materials that respond to external stimuli. researchgate.net

Exploration of New Applications: The unique properties of bis(1,10-phenanthroline)copper(I) complexes continue to inspire the exploration of new applications. This includes their potential use in fields such as solar energy conversion, where their light-harvesting capabilities are of interest, and in medicine, building upon their interactions with biological systems. nih.govontosight.aiualg.pt

The ongoing research into bis(1,10-phenanthroline)copper(I) ion highlights its enduring importance as a versatile and tunable platform for a wide range of scientific investigations and technological innovations.

Detailed Research Findings

Recent research has provided significant insights into the properties and potential applications of bis(1,10-phenanthroline)copper(I) and its derivatives.

Photophysical Properties

The photophysical properties of these complexes are dominated by their metal-to-ligand charge transfer (MLCT) transitions. The absorption and emission characteristics can be significantly altered by modifying the phenanthroline ligands.

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Excited State Lifetime (τ)
[Cu(phen)₂]⁺444---
[Cu(dpp)₂]⁺---Long-lived
[Cu(dmp)₂]⁺---70 ns
[Cu(dtbp)₂]⁺---3.26 µs

dpp = 2,9-diphenyl-1,10-phenanthroline (B1589507), dmp = 2,9-dimethyl-1,10-phenanthroline, dtbp = 2,9-di-tert-butyl-1,10-phenanthroline (B14413004) nih.govrsc.org

The introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ligand, as seen in [Cu(dpp)₂]⁺, can lead to complexes with long-lived excited states. rsc.org This is attributed to the steric hindrance preventing the distortion of the complex in the excited state, which would otherwise lead to non-radiative decay. The excited state lifetimes of these complexes can vary significantly, from nanoseconds to microseconds, depending on the nature of the substituents on the phenanthroline ligand. nih.gov

Structural Characteristics

The ground state of bis(1,10-phenanthroline)copper(I) typically exhibits a pseudo-tetrahedral geometry. acs.org However, upon oxidation to Cu(II) or photoexcitation, the complex undergoes a geometric flattening towards a more square planar geometry. acs.orgnih.gov The extent of this flattening can be influenced by the substituents on the phenanthroline ligands.

ComplexOxidation StateGeometryAverage Cu-N Bond Length (Å)
[Cu(phen)₂]⁺Cu(I)Pseudo-tetrahedral2.06
[Cu(phen)₂]²⁺Cu(II)Pseudo-square planar2.01
[Cu(dpp)₂]⁺Cu(I)Distorted tetrahedral-
[Cu(dpp)₂]²⁺Cu(II)Flattened tetrahedral-

phen = 1,10-phenanthroline, dpp = 2,9-diphenyl-1,10-phenanthroline acs.orgnih.gov

X-ray crystallography and computational studies have been instrumental in characterizing these structural changes. researchgate.netnih.gov The average Cu-N bond length is also observed to decrease upon oxidation from Cu(I) to Cu(II), consistent with the change in ionic radius and coordination geometry. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16CuN4+ B100174 Bis(1,10-phenanthroline)copper(1+) ion CAS No. 17378-82-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17378-82-4

Molecular Formula

C24H16CuN4+

Molecular Weight

424 g/mol

IUPAC Name

copper(1+);1,10-phenanthroline

InChI

InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1

InChI Key

ZEADRBDFSWYVGV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+]

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+]

Other CAS No.

17378-82-4

Synonyms

1,10-phenanthroline cuprous complex
bis(1,10-phenanthroline)copper(1+) ion
bis(1,10-phenanthroline)copper(1+) ion, nitrate
Cu(1)(ophen)2

Origin of Product

United States

Synthetic Methodologies and Ligand Design Principles

General Synthetic Routes for Bis(1,10-phenanthroline)copper(I) Complexes

The assembly of the bis(1,10-phenanthroline)copper(I) cation, often denoted as [Cu(phen)₂]⁺, can be achieved through several synthetic strategies, each offering distinct advantages in terms of reaction conditions, purity, and scalability.

Direct Synthesis Approaches

Direct synthesis represents the most straightforward method for the preparation of bis(1,10-phenanthroline)copper(I) complexes. This approach involves the direct reaction of a copper(I) salt with two equivalents of the 1,10-phenanthroline (B135089) ligand or its derivatives in a suitable solvent. A common precursor for the copper(I) ion is tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆. The acetonitrile ligands in this precursor are labile and are readily displaced by the chelating phenanthroline ligands.

A typical procedure involves dissolving the copper(I) source and the phenanthroline-type ligand in a degassed solvent, such as dichloromethane (DCM), at room temperature. The reaction is often carried out under an inert atmosphere to prevent the oxidation of the copper(I) center to the more stable copper(II) state. The formation of the desired complex is usually instantaneous, signaled by a distinct color change. For instance, the reaction of [Cu(CH₃CN)₄]PF₆ with 1,10-phenanthroline yields the bis(1,10-phenanthroline)copper(I) hexafluorophosphate complex, which can be isolated and characterized. nih.gov

Another direct synthesis approach involves the in-situ reduction of a copper(II) salt in the presence of the phenanthroline ligand. However, this method requires careful control of the reducing agent and reaction conditions to avoid the formation of undesired byproducts. A direct synthesis of bis(2,9-dimethyl-1,10-phenanthroline)copper(I) has been reported by heating copper powder with the ligand and an ammonium salt in a suitable solvent. nih.gov

Copper(I) SourceLigandSolventKey ConditionsReference
[Cu(CH₃CN)₄]PF₆1,10-phenanthrolineDichloromethaneInert atmosphere, Room temp. nih.gov
[Cu(CH₃CN)₄]PF₆2-Amino-1,10-phenanthrolineDichloromethaneInert atmosphere, Room temp. nih.gov
[Cu(CH₃CN)₄]PF₆2-Acetamido-1,10-phenanthrolineDichloromethaneInert atmosphere, Room temp. nih.gov
Copper powder2,9-dimethyl-1,10-phenanthrolineDMFHeating (333–343 K) nih.gov

Hydrothermal Synthesis Methods

Hydrothermal synthesis offers a valuable route for the preparation of crystalline coordination complexes, including those of copper(I) with phenanthroline ligands. This method involves carrying out the synthesis in a sealed vessel, typically an autoclave, at elevated temperatures and pressures. The use of water or other solvents under these conditions can facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

While the direct hydrothermal synthesis of the simple bis(1,10-phenanthroline)copper(I) ion is not extensively documented, a related mixed-valent copper complex, [Cu(I)Cu(II)(Ophen)₂Cl]·H₂O (where HOphen = 2-hydroxy-1,10-phenanthroline), has been successfully synthesized using this technique. jlu.edu.cn This demonstrates the potential of hydrothermal methods in accessing novel copper-phenanthroline architectures. The conditions for such syntheses, including temperature, pressure, and the presence of co-ligands or counter-ions, can significantly influence the final product's structure and dimensionality.

Ligand Exchange and Complexation Reactions

Ligand exchange reactions provide a versatile pathway to bis(1,10-phenanthroline)copper(I) complexes, particularly for the synthesis of heteroleptic complexes containing two different diimine ligands. However, the principles can be extended to the formation of homoleptic complexes. This method is especially useful when direct synthesis is challenging due to the properties of the desired ligands.

A notable strategy in this context is the "HETPHEN" concept, which leverages steric hindrance to control the coordination of ligands in a stepwise manner. In this approach, a sterically demanding phenanthroline ligand is first coordinated to the copper(I) center, forming an intermediate complex with labile ligands, such as acetonitrile. The steric bulk of the first ligand prevents the formation of the homoleptic bis-complex. Subsequently, a second, less-hindered diimine ligand is introduced, which displaces the labile ligands to form the final heteroleptic complex. While designed for heteroleptic systems, this stepwise approach underscores the principles of ligand exchange in forming stable copper(I) phenanthroline complexes. eco-vector.com

Design and Synthesis of Substituted 1,10-Phenanthroline Ligands

The properties of the bis(1,10-phenanthroline)copper(I) ion can be systematically tuned by introducing substituents onto the phenanthroline backbone. The design and synthesis of these modified ligands are therefore crucial for developing functional copper complexes.

Influence of Ligand Substituents on Coordination Properties

The introduction of substituents at various positions on the 1,10-phenanthroline ring can exert profound steric and electronic effects on the resulting copper(I) complex.

Steric Effects: Bulky substituents, particularly at the 2- and 9-positions (alpha to the nitrogen atoms), play a critical role in controlling the coordination geometry and stability of the complex. The preferred coordination geometry for Cu(I) is tetrahedral. Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) can occur, transiently forming a Cu(II) center which favors a square planar geometry. This geometric rearrangement can lead to rapid non-radiative decay and quenching of the excited state. Bulky groups at the 2,9-positions sterically hinder this flattening, thereby increasing the lifetime and quantum yield of the excited state. nih.gov For example, complexes with 2,9-di-n-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline exhibit significantly longer excited-state lifetimes compared to those with less bulky substituents. nih.gov

Electronic Effects: The electronic nature of the substituents also influences the properties of the copper(I) complex. Electron-donating groups, such as methyl or amino groups, increase the electron density on the phenanthroline ligand and, consequently, on the copper center. This can affect the redox potential of the Cu(I)/Cu(II) couple and the energy of the MLCT transition. Conversely, electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density. For instance, fluorinated phenanthroline ligands have been shown to alter the electronic properties of the corresponding copper complexes. nih.gov The rate of oxidation of bis(phenanthroline)copper(I) complexes has been shown to correlate with the acid dissociation constants of the ligands, indicating a direct electronic influence on the reactivity of the metal center.

Substituent PositionType of SubstituentInfluence on Coordination Properties
2,9-positionsBulky alkyl or aryl groupsHinders flattening to square planar geometry in the excited state, increasing excited-state lifetime and quantum yield. nih.gov
3,8-positionsMethyl groupsCan enhance the protective effect of bulky groups at the 2,9-positions. nih.gov
5-positionChloro or Methyl groupsAffects the rate of oxidation of the Cu(I) complex, demonstrating electronic effects.
5,6-positionsMethyl groupsIncreases the rate of oxidation compared to the unsubstituted phenanthroline complex.
GeneralFluorinated groupsAlters the electronic properties and redox potential of the complex. nih.gov

Synthesis of Specific Phenanthroline Derivatives for Functionalization

A variety of synthetic methods have been developed to introduce functional groups onto the 1,10-phenanthroline scaffold, enabling the creation of tailored ligands for specific applications.

One of the most versatile methods for synthesizing substituted phenanthrolines is the Friedländer annulation . This reaction involves the condensation of a 2-aminobenzaldehyde or a related derivative with a compound containing a methylene group alpha to a carbonyl group. For the synthesis of phenanthrolines, 8-amino-7-quinolinecarbaldehyde is a key synthon, which can be condensed with various ketones or aldehydes to yield substituted phenanthrolines. acs.orgacs.orgnih.gov This method allows for the introduction of a wide range of substituents, including chiral alkyl groups, by using appropriate chiral starting materials. acs.org

Another powerful technique for functionalizing the phenanthroline core is through nucleophilic attack by organolithium reagents . This approach is particularly effective for introducing substituents at the 2- and 9-positions. For example, the reaction of 1,10-phenanthroline with tert-butyllithium, followed by rearomatization with an oxidizing agent like manganese dioxide (MnO₂), can yield 2-tert-butyl-1,10-phenanthroline. This monosubstituted product can then be subjected to a second nucleophilic attack with a different organolithium reagent to create unsymmetrically substituted phenanthrolines. nih.gov

The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives can also be achieved through the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to the corresponding dialdehyde or dicarboxylic acid, which can then be further functionalized. researchgate.net These methods provide a toolbox for chemists to design and synthesize a vast array of phenanthroline ligands with specific steric and electronic properties, which in turn allows for the precise control over the characteristics of the resulting bis(1,10-phenanthroline)copper(I) ions.

Optimization of Synthetic Pathways and Reaction Conditions

The successful synthesis of Bis(1,10-phenanthroline)copper(1+) ion, [Cu(phen)₂]⁺, and its derivatives is highly dependent on the careful optimization of synthetic pathways and reaction conditions. Researchers have investigated various parameters to maximize yield, ensure purity, and enhance the stability of the final complex. Key areas of optimization include the choice of solvent, control of stoichiometry, and adjustment of temperature and reaction time.

Influence of Solvents

The solvent plays a critical role in the synthesis of copper(I) phenanthroline complexes, influencing both the stability of the reactants and the solubility of the product. Solvents like acetonitrile are not merely inert media; they can coordinate with the copper(I) center. rsc.orgmdpi.com For instance, in the synthesis of heteroleptic copper(I) complexes, an intermediate is often formed where a copper(I) ion is coordinated to one phenanthroline ligand and two labile solvent molecules, typically acetonitrile. researchgate.net These solvent molecules are subsequently displaced by the second ligand. researchgate.net

The choice of solvent also affects the excited-state dynamics and stability of the resulting complex. rsc.org Dichloromethane (DCM) is another commonly used solvent, particularly for assembling the final complex at room temperature from the ligand and a copper(I) source like copper(I) tetrakis(acetonitrile) hexafluorophosphate. acs.org The optimization of purification often involves selecting a solvent in which the desired complex is sparingly soluble, allowing for precipitation while impurities remain in solution. For example, in some syntheses, the addition of water or diethyl ether to the reaction mixture facilitates the complete precipitation of the product. nih.govrsc.org

Stoichiometry and Reaction Control

The molar ratio of the copper(I) source to the 1,10-phenanthroline ligand is a fundamental parameter to control. A typical synthesis involves reacting a copper(I) salt with two equivalents of the phenanthroline ligand. acs.org However, changing the molar ratio can lead to different products. For instance, in related syntheses, altering the Cu(II):phen:ligand ratio from 1:2:1 to 1:1:1 resulted in insoluble products. nih.gov

The method of reagent addition is also crucial for minimizing the formation of unwanted byproducts. In syntheses involving sterically demanding substituted phenanthrolines, slow and careful addition of reagents over an extended period (e.g., 20 minutes) can limit the formation of undesired bis-substituted ligands. acs.org

Temperature and Reaction Time

Many syntheses of [Cu(phen)₂]⁺ and its derivatives can be efficiently carried out at room temperature. acs.org However, temperature can be a key variable to optimize, especially for more complex reactions. In the synthesis of related copper complexes for catalytic applications, elevating the temperature to around 65 °C significantly reduced the required reaction time from days to hours, thereby improving the yield. acs.org For specific ligands, reactions may require heating under reflux for extended periods (e.g., 24 hours) to ensure completion. acs.org The optimization of reaction time is a trade-off between ensuring complete conversion and preventing potential degradation of the product or the formation of side products.

Atmosphere and Reagent Selection

Given that the central metal ion is copper(I), which is susceptible to oxidation to copper(II), it is often critical to conduct the synthesis under an inert atmosphere. This is typically achieved by using degassed solvents and running the reaction under nitrogen or argon. acs.org

The choice of the starting copper(I) salt and its counter-ion can also influence the reaction. Commonly used precursors include copper(I) tetrakis(acetonitrile) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆) and copper(I) tetrafluoroborate (CuBF₄). acs.orgeco-vector.comacs.org The counter-ion (e.g., PF₆⁻, BF₄⁻, ClO₄⁻) can affect the solubility and crystallinity of the final product.

The table below summarizes the impact of various reaction conditions on the synthesis of this compound and related complexes.

ParameterConditionEffect on SynthesisResearch Findings
Solvent Acetonitrile (MeCN)Acts as a labile, coordinating ligand; influences complex stability. rsc.orgmdpi.comresearchgate.netOften used to form intermediate complexes where MeCN is later displaced. researchgate.net
Dichloromethane (DCM)Common solvent for complex assembly at room temperature. acs.orgUsed for synthesizing sterically hindered phenanthroline complexes. acs.orgnih.gov
Water / Diethyl EtherUsed as anti-solvents for product precipitation. nih.govrsc.orgAddition induces precipitation, aiding in the isolation of the pure complex. nih.govrsc.org
Stoichiometry Cu(I) : Ligand RatioTypically 1:2 for homoleptic [Cu(phen)₂]⁺ complexes. acs.orgDeviation from the optimal ratio can lead to insoluble or different products. nih.gov
Temperature Room TemperatureSufficient for many standard syntheses. acs.orgEffective for the assembly of [Cu(L)₂]⁺ from the ligand and Cu(I) salt. acs.org
Elevated (e.g., 65-120 °C)Can significantly reduce reaction time and improve yield. rsc.orgacs.orgA reaction was completed in 17 hours at 65°C, compared to three days at a lower temperature. acs.org
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation of the Cu(I) center to Cu(II). acs.orgUse of degassed solvents is a common practice to maintain the +1 oxidation state of copper. acs.org
Purification Precipitation/WashingCritical for isolating a pure product.Rinsing with specific solvent mixtures (e.g., isopropanol/water) removes impurities. rsc.org

Molecular Structure and Supramolecular Architecture Investigations

Coordination Geometry and Electronic Configuration of the Copper(I) Center

The copper(I) ion possesses a d¹⁰ electronic configuration, which typically favors a tetrahedral coordination environment. In the bis(1,10-phenanthroline)copper(I) cation, the coordination of two bidentate 1,10-phenanthroline (B135089) (phen) ligands to the central copper atom results in a four-coordinate complex.

Distorted Tetrahedral Geometry and D2d Symmetry Considerations

The geometry of the [Cu(phen)₂]⁺ cation is consistently described as a distorted tetrahedron. researchgate.netdoi.orgnih.gov This deviation from an ideal tetrahedral geometry is a consequence of the rigid nature of the phenanthroline ligands and the steric constraints imposed by the five-membered chelate rings formed upon coordination. The resulting structure often approximates D₂d symmetry. acs.orgnih.gov This pseudotetrahedral arrangement is a key feature of the Cu(I) state. Upon photoexcitation or oxidation to Cu(II), the complex undergoes a significant structural change, flattening towards a more planar geometry, which is crucial for its well-documented photochemical and photophysical properties. acs.orgnih.gov The steric hindrance provided by substituents on the phenanthroline ligands can further influence this geometry, hindering the flattening process. doi.orgacs.org

Analysis of Cu-N Bond Lengths and Intracomplex Distances

Detailed analysis of crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere. The Cu-N bond distances in bis(phenanthroline)copper(I) complexes are typically in the range of 2.0 to 2.1 Å. For instance, in the substituted complex bis(2,9-dimethyl-1,10-phenanthroline)copper(I) hydrogen squarate hemihydrate, the Cu-N bond lengths vary from 2.017 (2) to 2.059 (3) Å. doi.org Another study on a series of bis(2,9-dimethyl-1,10-phenanthroline)copper(I) salts reports a similar range of 2.027(5) to 2.053(5) Å. publish.csiro.au Theoretical calculations have determined an average Cu-N bond length of 2.06 Å for the Cu(I) state of the parent [Cu(phen)₂]⁺ complex. acs.orgnih.gov

The bond angles within the coordination sphere further quantify the distortion from ideal tetrahedral geometry. The intraligand N-Cu-N angles are constrained by the bite of the phenanthroline ligand and are typically acute, ranging from 81.0(2)° to 83.0(2)°. publish.csiro.au In contrast, the interligand N-Cu-N angles, which define the relationship between the two separate phenanthroline ligands, show a much wider variation, with reported values from 114.7(2)° to 135.2(2)°. publish.csiro.au This significant deviation from the ideal tetrahedral angle of 109.5° underscores the distorted nature of the CuN₄ core.

Selected Intracomplex Distances and Angles for Bis(phenanthroline)copper(I) Derivatives
ParameterTypical Range / ValueCompound ExampleReference
Cu-N Bond Length2.017 - 2.059 ÅCu(dmphen)₂·0.5H₂O doi.org
Cu-N Bond Length2.027 - 2.053 Å[Cu(dmphen)₂]Br·H₂O publish.csiro.au
Cu-N Bond Length2.034 - 2.079 Å[Cu(dmphen)₂]₂[Fe(CN)₅(NO)] nih.gov
Intraligand N-Cu-N Angle81.0 - 83.0°[Cu(dmphen)₂]X (X=Br, Cl, NO₃) publish.csiro.au
Interligand N-Cu-N Angle114.7 - 135.2°[Cu(dmphen)₂]X (X=Br, Cl, NO₃) publish.csiro.au

Ligand Conformation and Dihedral Angles within Bis(1,10-phenanthroline)copper(I) Structures

Reported values for this dihedral angle vary significantly. For example, the dihedral angle is 79.20 (12)° in Cu(dmphen)₂·0.5H₂O and 77.16 (4)° in [Cu(dmphen)₂]₂[Fe(CN)₅(NO)]. doi.orgnih.gov The profound impact of the crystalline environment is highlighted by the observation that the dihedral angle can be as large as 87° in Cu(2,9-dibutylphen)₂ but is reduced to 46° in Cu(phen)₂, a change attributed to strong intermolecular π-stacking interactions in the latter. nih.gov

Crystal Structure Analysis using Single-Crystal X-ray Diffraction Techniques

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these complexes. Numerous crystal structures of bis(1,10-phenanthroline)copper(I) salts have been determined, providing a wealth of detailed structural information.

For example, the crystal structure of bis(1,10-phenanthroline)copper(I) dichlorocuprate(I), [Cu(C₁₂H₈N₂)₂][CuCl₂], was determined to be in the monoclinic space group C12/c1, with unit cell parameters a = 19.709(3) Å, b = 14.830(3) Å, c = 15.208(3) Å, and β = 103.096(2)°. researchgate.net Another example, bis(2,9-dimethyl-1,10-phenanthroline)copper(I) bromide hydrate, crystallizes in the monoclinic P2₁/c space group with cell parameters a = 14.067(4) Å, b = 17.687(6) Å, c = 10.337(5) Å, and β = 91.04(3)°. publish.csiro.au These studies confirm the distorted tetrahedral coordination of the Cu(I) ion and provide the basis for analyzing the bond lengths, angles, and supramolecular interactions discussed herein.

Crystallographic Data for Selected Bis(phenanthroline)copper(I) Compounds
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
[Cu(phen)₂][CuCl₂]MonoclinicC12/c1a=19.709(3)Å, b=14.830(3)Å, c=15.208(3)Å, β=103.096(2)° researchgate.net
[Cu(dmphen)₂]Br·H₂OMonoclinicP2₁/ca=14.067(4)Å, b=17.687(6)Å, c=10.337(5)Å, β=91.04(3)° publish.csiro.au
Cu(dmphen)₂·0.5H₂OMonoclinicP2₁/ca=15.9664(10)Å, b=13.7530(9)Å, c=13.6231(9)Å, β=101.488(5)° doi.org

Supramolecular Interactions in the Solid State and Solution Phase

Beyond the primary coordination sphere, the [Cu(phen)₂]⁺ cation engages in various non-covalent interactions that are crucial in assembling the extended solid-state architecture. These supramolecular interactions include π–π stacking and hydrogen bonding, which influence the crystal packing and can even affect the geometry of the complex itself. nih.gov π–π stacking interactions between the aromatic phenanthroline ligands of adjacent cations are common, with centroid-centroid distances reported in the range of 3.512 Å to 3.859 Å. nih.gov These interactions can be of a face-to-face or offset nature and are a significant stabilizing force in the crystal lattice. nih.govnih.gov

Hydrogen Bonding Networks

Hydrogen bonds play a vital role in dictating the supramolecular assembly of bis(1,10-phenanthroline)copper(I) salts. Although the cation itself lacks strong hydrogen bond donors, the aromatic C-H groups on the phenanthroline ligands can act as weak donors, forming C-H···A interactions where A is an electronegative atom from a counter-anion or a solvent molecule.

These networks can be quite extensive. For instance, in the crystal structure of a mixed-valence Cu(I)/Cu(II) compound, O—H⋯O and C—H⋯O hydrogen bonds link anions, cations, and uncoordinated water molecules into a three-dimensional network. researchgate.net In complexes with anionic metal cyanides, such as [Cu(dmphen)₂]₂[Fe(CN)₅(NO)], weak C—H⋯N hydrogen bonds connect the cations to the anions. nih.gov Similarly, in structures containing halide or pseudohalide anions, C-H···Cl or C-H···N interactions help to organize the ions into higher-order structures, such as two-dimensional networks. nih.gov The presence and nature of these hydrogen-bonding networks are highly dependent on the specific counter-ion and any solvent molecules incorporated into the crystal lattice. nsf.gov

π-π Stacking Interactions and Aromatic Stacking Phenomena

The supramolecular assembly and crystalline structure of the Bis(1,10-phenanthroline)copper(1+) ion, [Cu(phen)₂]⁺, are significantly influenced by π-π stacking interactions. These non-covalent interactions occur between the aromatic phenanthroline ligands of adjacent complex ions. The flexibility of the [Cu(phen)₂]⁺ complex is evident in its crystalline state, where intermolecular π-stacking interactions can dictate the geometry of the copper coordination sphere. nih.govacs.org

In the ground state, the complex typically adopts a pseudo-tetrahedral geometry. However, crystal packing forces, particularly π-stacking, can induce a "flattening" of this structure. For instance, the dihedral angle between the two phenanthroline ligands in Cu(phen)₂ is reported to be as low as 46°, a significant deviation from an ideal tetrahedral geometry (90°). nih.govacs.org This distortion is attributed to the influence of these intermolecular aromatic interactions. In contrast, complexes with bulky substituents at the 2 and 9 positions of the phenanthroline rings, which sterically hinder close packing, can exhibit dihedral angles closer to the ideal tetrahedral value, such as 87° in Cu(2,9-dibutylphen)₂. nih.govacs.org

These stacking phenomena are a common feature in copper-phenanthroline complexes, with observed short interplanar distances between neighboring phenanthroline rings suggesting strong interactions. researchgate.net The typical geometry for such interactions is a parallel-displaced arrangement, which is slightly less stable than T-shaped C-H/π interactions but is a defining characteristic of the solid-state structure of many aromatic compounds. mdpi.com The energy of these interactions, though individually small (around 2 kJ mol⁻¹), collectively plays a crucial role in the formation of organized crystal structures. nih.gov

Photoinduced Structural Dynamics and Conformational Reorganization

The this compound is a prototypical example of a complex that undergoes significant and ultrafast structural changes upon absorbing light. This dynamic behavior is central to its photophysical and photochemical properties.

"Flattening" Distortion to Square-Planar-like Copper(II) Excited States

Upon photoexcitation, specifically through a metal-to-ligand charge transfer (MLCT) transition, the [Cu(phen)₂]⁺ ion experiences a dramatic structural reorganization. acs.orgacs.org In this process, an electron is transferred from the copper center's d-orbitals to the π* orbitals of a phenanthroline ligand. acs.orgnih.gov This formally oxidizes the copper(I) ion (with a 3d¹⁰ electronic configuration) to a copper(II) ion (3d⁹) in the excited state. osti.gov

This change in oxidation state induces a geometric rearrangement from the ground state's pseudo-tetrahedral (D₂d symmetry) structure to a flattened, pseudo-square planar (D₂ symmetry) geometry, which is more typical for Cu(II) complexes. acs.orgacs.orgnih.gov This phenomenon is described as a pseudo Jahn-Teller distortion. nih.govacs.orgnih.gov The entire flattening process is exceptionally rapid, occurring on a sub-picosecond to early picosecond timescale. acs.orgosti.gov For the related complex [Cu(dmp)₂]⁺, this motion has been estimated to have a time constant of approximately 660-675 femtoseconds. acs.orgrsc.org This ultrafast structural change is a key step in the excited-state decay pathway of the molecule. acs.org

Calculated Geometries and Energy Differences for [Cu(phen)₂]⁺ and Substituted Analogues. nih.gov
ComplexOxidation StatePreferred GeometryCalculated Dihedral Angle Change (Δ|θ₁|) Upon OxidationEnergy Preference (ΔE)
This compoundCu(I)Tetrahedral18.4°~8 kcal/mol for Tetrahedral
Cu(II)Pseudo-square Planar~12 kcal/mol for Pseudo-square Planar
Bis(1,10-phenanthroline-2-amine)copper(1+) ionCu(I)Tetrahedral10.4°~8 kcal/mol for Tetrahedral
Cu(II)Pseudo-square Planar~12 kcal/mol for Pseudo-square Planar
Bis(1,10-phenanthroline-2-acetamide)copper(1+) ionCu(I)Tetrahedral14.3°~8 kcal/mol for Tetrahedral
Cu(II)Pseudo-square Planar~12 kcal/mol for Pseudo-square Planar

Influence of Steric Hindrance and Substituents on Structural Reorganization

The nature and position of substituents on the 1,10-phenanthroline ligands profoundly impact the photoinduced structural dynamics and the subsequent excited-state properties. Specifically, introducing bulky substituents at the 2 and 9 positions, adjacent to the nitrogen donor atoms, creates significant steric hindrance. acs.orgnih.gov

This steric strain has a critical effect: it hinders the flattening of the coordination sphere that occurs in the excited state. acs.orgnih.gov By impeding this structural reorganization, the bulky groups shield the transient Cu(II) center from the surrounding solvent molecules, which would otherwise facilitate rapid quenching of the excited state. acs.orgnih.gov The result of this steric hindrance is a dramatic enhancement of the excited-state lifetime (τ) and luminescence quantum yield (Φ). acs.orgnih.gov

Photophysical Properties of Selected Bis(phenanthroline)copper(I) Complexes in Dichloromethane. acs.orgnih.gov
ComplexLuminescence Quantum Yield (Φ)Excited-State Lifetime (τ)
[Cu(phen)₂]⁺Not luminescent~2 ps (S₁ state) acs.org
[Cu(dmp)₂]⁺0.02%~55 ns
[Cu(dipp)₂]⁺0.4%0.37 µs
[Cu(dsbtmp)₂]⁺6.3%2.8 µs

Advanced Spectroscopic and Photophysical Characterization

Electronic Absorption Spectroscopy of Bis(1,10-phenanthroline)copper(I)

The electronic absorption spectrum of bis(1,10-phenanthroline)copper(I) complexes is characterized by two principal types of transitions: intense ligand-centered (π → π*) transitions in the ultraviolet (UV) region and moderately intense metal-to-ligand charge transfer (MLCT) transitions in the visible region. nih.govacs.org

The absorption of light in the visible part of the spectrum by [Cu(phen)₂]⁺ and its derivatives is dominated by MLCT transitions. nih.gov These transitions involve the promotion of an electron from a filled d-orbital on the copper(I) center (which has a 3d¹⁰ electronic configuration in the ground state) to an empty π* orbital of the phenanthroline ligands. This process can be represented as Cu(I) → Cu(II) (3d⁹). nih.govosti.gov The energy and intensity of these MLCT bands are sensitive to the substituents on the phenanthroline ligands and the solvent environment.

For instance, the parent [Cu(phen)₂]⁺ complex exhibits an MLCT band around 444 nm. nih.govacs.org Introducing substituents at the 2 and 9 positions of the phenanthroline rings can significantly alter the electronic properties and steric hindrance around the copper center, thereby influencing the MLCT absorption. For example, the well-studied [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) shows a broad MLCT absorption with a maximum at 454 nm in dichloromethane. researchgate.net The position of the MLCT band is a key indicator of the energy of the excited state.

Table 1: MLCT Absorption Maxima for Selected Bis(1,10-phenanthroline)copper(I) Complexes
ComplexSubstituentSolventλmax (nm)
[Cu(phen)₂]⁺NoneNot Specified444
[Cu(dmp)₂]⁺2,9-dimethylDichloromethane454
[Cu(phen-2-amine)₂]⁺2-aminoNot Specified434
[Cu(phen-2-acetamide)₂]⁺2-acetamideNot Specified415

In the UV region of the electronic spectrum, bis(1,10-phenanthroline)copper(I) complexes display intense absorption bands. nih.govacs.org These are attributed to π → π* transitions localized on the aromatic system of the phenanthroline ligands. These transitions are generally of higher energy and have larger molar extinction coefficients compared to the MLCT bands. For the parent [Cu(phen)₂]⁺ complex, a strong π → π* band is observed at approximately 295 nm. nih.govacs.org Similar to the MLCT transitions, the position and intensity of these ligand-centered bands can be modulated by substitution on the phenanthroline rings.

Table 2: Ligand-Centered (π → π*) Absorption Maxima for Selected Bis(1,10-phenanthroline)copper(I) Complexes
ComplexSubstituentSolventλmax (nm)
[Cu(phen)₂]⁺NoneNot Specified295
[Cu(phen-2-amine)₂]⁺2-aminoNot Specified283
[Cu(phen-2-acetamide)₂]⁺2-acetamideNot Specified286

Luminescence and Emission Spectroscopy

Upon photoexcitation into the MLCT band, bis(1,10-phenanthroline)copper(I) complexes can relax to the ground state via radiative pathways, resulting in luminescence. The emission properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment.

The photoluminescence quantum yield (Φ) is a measure of the efficiency of the emission process, while the excited-state lifetime (τ) indicates the average time the molecule spends in the excited state before returning to the ground state. For bis(1,10-phenanthroline)copper(I) complexes, these parameters are critically influenced by steric hindrance around the copper ion. The parent [Cu(phen)₂]⁺ is not luminescent at room temperature. acs.orgnih.gov However, the introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ligands can lead to significant luminescence with long excited-state lifetimes. researchgate.netacs.orgnih.gov This is because the bulky groups inhibit the flattening distortion of the complex in the excited state, a non-radiative decay pathway. acs.orgmdpi.com

For example, [Cu(dmp)₂]⁺ exhibits a modest quantum yield of 0.02% and a lifetime of about 55 ns in dichloromethane. acs.org More sterically hindered complexes, such as [Cu(dsbtmp)₂]⁺ (dsbtmp = 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline), show a much higher quantum yield of 6.3% and a lifetime of 2.8 µs. acs.orgnih.gov

Table 3: Photoluminescence Quantum Yields and Excited-State Lifetimes for Selected Bis(1,10-phenanthroline)copper(I) Complexes in Dichloromethane
ComplexSubstituentΦ (%)τ (ns)
[Cu(phen)₂]⁺NoneNot Luminescent<10
[Cu(dmp)₂]⁺2,9-dimethyl0.02~55
[Cu(dipp)₂]⁺2,9-diisopropyl0.4370
[Cu(dsbtmp)₂]⁺2,9-di-sec-butyl-3,4,7,8-tetramethyl6.32800

The emission properties of bis(1,10-phenanthroline)copper(I) complexes are markedly affected by the solvent. In coordinating solvents, the excited state can be quenched, leading to a decrease in the luminescence quantum yield and lifetime. researchgate.netresearcher.life This quenching is often attributed to the formation of an exciplex, a five-coordinate excited-state complex with a solvent molecule. researchgate.net For instance, the emission of [Cu(dmp)₂]⁺ is significantly quenched in the presence of Lewis bases and coordinating solvents. researchgate.net

The emission spectra can also exhibit a shift in wavelength depending on the solvent polarity, a phenomenon known as solvatochromism. For [Cu(dmp)₂]⁺, the emission spectrum in acetonitrile is shifted to longer wavelengths compared to dichloromethane, indicating a greater stabilization of the excited state in the more polar solvent. researcher.lifewordpress.com

Matrix rigidity also plays a crucial role. In rigid environments, such as frozen solutions or polymer films, non-radiative decay pathways are often suppressed, leading to enhanced luminescence. For example, the quantum yield of some chiral copper(I) phenanthroline complexes can increase dramatically from around 1.5% in a dichloromethane solution to over 70% in a PMMA doping film. acs.org

A particularly interesting photophysical phenomenon observed in some bis(1,10-phenanthroline)copper(I) complexes is thermally activated delayed fluorescence (TADF). rsc.orgrsc.org In these systems, after initial excitation to the singlet MLCT state (¹MLCT), intersystem crossing to a nearby triplet MLCT state (³MLCT) can occur. If the energy gap between the ¹MLCT and ³MLCT states (ΔE(S₁–T₁)) is small enough, thermal energy from the surroundings can promote the molecule from the triplet state back to the singlet state (reverse intersystem crossing). rsc.orgrsc.orgresearchgate.net This repopulated singlet state can then decay radiatively, giving rise to fluorescence that is delayed in time relative to the prompt fluorescence.

This TADF mechanism allows for the harvesting of both singlet and triplet excitons, which is highly desirable for applications in organic light-emitting diodes (OLEDs). rsc.org The efficiency of TADF is strongly dependent on the ΔE(S₁–T₁) value and the spin-orbit coupling between the singlet and triplet states. rsc.orgrsc.org For some copper(I) complexes, this energy gap can be as small as 0.073 eV, facilitating efficient reverse intersystem crossing and leading to TADF. acs.org

Ultrafast Excited-State Dynamics

The study of the ultrafast excited-state dynamics of bis(1,10-phenanthroline)copper(1+) ([Cu(phen)₂]⁺) and its derivatives is crucial for understanding their potential in applications such as photocatalysis and photosensitizers. acs.orgnih.govacs.org Upon photoexcitation into the metal-to-ligand charge transfer (MLCT) band, the copper(I) center (d¹⁰ configuration) is formally oxidized to copper(II) (d⁹ configuration). acs.orgnih.govacs.orgacs.org This electronic redistribution initiates a series of rapid structural and electronic relaxation processes on the femtosecond to picosecond timescale. The ground state of [Cu(phen)₂]⁺ typically exhibits a pseudo-tetrahedral D₂d geometry. acs.orgnih.govacs.org However, the excited state favors a "flattened" pseudo-square planar D₂ geometry, characteristic of many Cu(II) complexes. acs.orgnih.govacs.org This photoinduced structural change, known as flattening, is a key feature of the excited-state dynamics of these complexes. acs.orgnih.govacs.org

Femtosecond time-resolved optical spectroscopy, including transient absorption (fs-TA) and fluorescence up-conversion, has been instrumental in elucidating the intricate dynamics of [Cu(phen)₂]⁺ and related complexes. acs.orgnih.gov These techniques allow for the direct observation of the evolution of the excited states with resolutions as high as 30 to 200 femtoseconds. acs.orgnih.govacs.org

In a typical fs-TA experiment, a "pump" pulse excites the molecule to the MLCT state, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. By varying the delay time between the pump and probe pulses, a time-resolved spectrum is constructed, revealing the lifetimes of transient species and the kinetics of their interconversion. For instance, studies on the substituted complex [Cu(dmphen)₂]⁺ (dmphen = 2,9-dimethyl-1,10-phenanthroline) have utilized time-resolved absorption with 30 fs resolution to clearly distinguish spectral changes associated with the structural flattening from the subsequent intersystem crossing. acs.org

Fluorescence up-conversion is another powerful technique used to measure the dynamics of the initially excited singlet state (S₁). acs.org It has been used to measure the prompt fluorescence lifetime of photoexcited [Cu(dmphen)₂]⁺, providing insights into the earliest deactivation processes like internal conversion and intersystem crossing from the Franck-Condon state. acs.org The combination of these spectroscopic methods with quantum chemical calculations provides a comprehensive picture of the excited-state processes. acs.orgnih.govacs.org

Following MLCT excitation, the [Cu(phen)₂]⁺ complex undergoes several competing relaxation processes, primarily internal conversion (IC) and intersystem crossing (ISC). The initial excitation populates a higher-lying singlet MLCT state (Sₙ), which rapidly relaxes to the lowest-lying singlet excited state (S₁) via internal conversion, typically on a timescale of ~100 fs. nih.gov

From the S₁ state, two main pathways are available: structural rearrangement (flattening) and intersystem crossing to the triplet manifold (Tₙ). Time-resolved studies have successfully disentangled these processes. For [Cu(dmphen)₂]⁺, the structural flattening from the perpendicular D₂d geometry to the flattened D₂ structure in the S₁ state occurs with a time constant of approximately 0.8 picoseconds. acs.org This is followed by intersystem crossing from the S₁ state to the triplet state (T₁), which happens on a longer timescale of about 10 picoseconds. acs.org The clear separation of these timescales is a significant finding from ultrafast spectroscopy. acs.org

The efficiency of these pathways is highly dependent on the steric hindrance provided by substituents on the phenanthroline ligands. nih.govacs.org For the unsubstituted [Cu(phen)₂]⁺, the excited state deactivation is extremely fast, and the complex is non-luminescent at room temperature. nih.govacs.org This is attributed to a very efficient structural rearrangement that promotes non-radiative decay channels. In contrast, introducing bulky substituents at the 2 and 9 positions, as in [Cu(dmphen)₂]⁺, hinders the flattening distortion, leading to longer excited-state lifetimes and observable luminescence. nih.govacs.org This highlights how ligand design can be used to control the photophysical properties by influencing the rates of IC and ISC.

ProcessTypical TimescaleCompound ExampleReference
Internal Conversion (Sₙ → S₁)~100 fs[Cu(NN)₂]⁺ systems nih.gov
Structural Flattening (in S₁)~0.8 ps - 1.2 ps[Cu(dmphen)₂]⁺ acs.orgnih.gov
Intersystem Crossing (S₁ → T₁)~10 ps[Cu(dmphen)₂]⁺ acs.org

With sufficiently high time resolution (~30 fs), it is possible to observe coherent nuclear motion, or wavepacket dynamics, in the excited state of these copper complexes. acs.org This phenomenon manifests as distinct oscillations superimposed on the transient absorption signal. acs.org The observation of such coherence demonstrates that the initially populated S₁ state has a well-defined potential energy surface and vibrational structure, even during its sub-picosecond lifetime before significant structural distortion occurs. acs.org

For [Cu(dmphen)₂]⁺, the observed oscillations in the femtosecond region are attributed to the coherent motion of the wavepacket generated by the pump pulse on the S₁ potential energy surface. acs.org Analysis of these oscillations, often aided by theoretical calculations like time-dependent density functional theory (TDDFT), allows for the assignment of specific vibrational modes. acs.org It has been concluded that the photoexcitation induces a₁ symmetry vibrations, which involve changes in the Cu-ligand bond length, and a b₁ symmetry vibration corresponding to the ligand-twisting motion. acs.org This twisting motion has the same symmetry as the flattening distortion, indicating that the vibrational modes initially excited are directly coupled to the reaction coordinate of the structural change. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Redox-Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. The bis(1,10-phenanthroline)copper(1+) ion, with its d¹⁰ electron configuration, is diamagnetic and therefore EPR silent. However, its redox-intermediate, the corresponding copper(II) complex, [Cu(phen)₂]²⁺, is paramagnetic (d⁹) and can be readily characterized by EPR. mtak.huresearchgate.net The formation of this Cu(II) species is central to the photophysical processes (via MLCT) and the electrochemical behavior of the complex.

EPR studies are often conducted to investigate the electronic structure and coordination environment of the Cu(II) center in these complexes. mtak.humdpi.com X-band CW-EPR spectra of Cu(II)-phenanthroline complexes typically provide information about the g-values and hyperfine coupling constants (A), which are sensitive to the geometry around the copper ion. For example, EPR spectra of the [Cu(phenO)]²⁺ complex (where phenO is 1,10-phenanthroline-1-N-oxide) in acidic solution could be simulated to yield spin Hamiltonian parameters (g_z = 2.330 and A_z = 157.7 x 10⁻⁴ cm⁻¹), providing insight into its coordination mode. mtak.hu

Redox Chemistry and Electron Transfer Mechanisms

Electrochemical Behavior and the Reversible Copper(I)/Copper(II) Redox Couple

The electrochemical identity of the bis(1,10-phenanthroline)copper system is defined by the reversible one-electron transfer between the copper(I) and copper(II) states. The Cu(I) complex typically features a pseudo-tetrahedral geometry, while the Cu(II) state favors a distorted square pyramidal or trigonal bipyramidal geometry. This structural reorganization upon redox change is a critical aspect of its function. The redox process is quasi-reversible, involving a fast, metal-centered electron transfer. nih.gov

The formal potential (E¹/²) of the [Cu(phen)₂]²⁺/[Cu(phen)₂]⁺ couple is a key parameter that is highly sensitive to its chemical environment. Factors such as the solvent, the nature of the counterion, and substitutions on the phenanthroline ligand can significantly alter this potential. For instance, the redox potential for phenanthroline complexes can vary over a wide range, typically between +200 mV and +1200 mV versus the Normal Hydrogen Electrode (NHE). nih.gov

Ligand modification is a primary tool for tuning the redox potential. The introduction of electron-withdrawing groups, such as fluorine atoms, on the phenanthroline rings makes the complex easier to reduce (a less negative reduction potential), which can enhance its activity as a chemical nuclease even without external reducing agents. nih.govnih.gov Conversely, modifying the phenanthroline ligand through oxidation can also shift the potential. nih.gov The solvent and counterions also play a role by stabilizing one oxidation state over the other, thereby shifting the equilibrium and the measured potential. nih.govresearchgate.net

Table 1: Electrochemical Data for Selected Copper-Phenanthroline Complexes
ComplexE_red (mV vs NHE)E_ox (mV vs NHE)E½ (mV vs NHE)ConditionsReference
[Cu(phen)₂OTf]⁺190340265Aqueous solution nih.gov
[Cu(5,6-epoxyphen)₂]²⁺--325Aqueous solution nih.gov
[Cu(5,6-dionephen)₂]²⁺--343Aqueous solution nih.gov
[Cu(dafo)₂]²⁺--1100Aqueous solution nih.gov

Photoinduced Electron Transfer Processes

Bis(1,10-phenanthroline)copper(I) complexes are known for their photophysical properties, which are dominated by metal-to-ligand charge transfer (MLCT) transitions. nih.gov Upon absorption of visible light, an electron is promoted from a copper-centered d orbital to a π* orbital of one of the phenanthroline ligands. nih.gov This photoexcitation transiently creates a copper(II) center and a phenanthroline radical anion, effectively forming an excited state, [Cuᴵᴵ(phen•⁻)(phen)]⁺. nih.gov

The excited state of [Cu(phen)₂]⁺ is subject to highly efficient non-radiative decay pathways, which act as intramolecular quenching mechanisms. The primary mechanism involves a significant structural rearrangement. The ground-state Cu(I) complex has a preferred pseudo-tetrahedral (D₂d) geometry, but the MLCT excited state, being formally a Cu(II) species, drives a drastic flattening of the coordination sphere towards a more square planar (D₂) geometry. nih.gov This large-scale geometric change provides a rapid deactivation channel, lowering the energy gap between the excited state and the ground state. nih.gov For the unsubstituted [Cu(phen)₂]⁺ complex, this process is so efficient that the complex is not luminescent at room temperature. acs.org Steric hindrance, introduced by bulky substituents at the 2 and 9 positions of the phenanthroline ligands, can impede this flattening motion, thereby reducing the quenching efficiency and increasing the excited-state lifetime. nih.govacs.org

The MLCT excited state of copper-phenanthroline complexes is a potent redox agent, capable of engaging in electron transfer with external molecules. The excited complex can act as both an oxidizing and a reducing agent. For example, the photoexcited [Cu(phen)₂]²⁺ complex can oxidize substrates like DNA in a deoxygenated environment. researchgate.net In this process, the excited complex accepts an electron from the DNA molecule, leading to oxidative damage. Such photoinduced electron transfer (PET) reactions are fundamental to the use of these complexes as photosensitizers in various chemical transformations. researchgate.net

Reactive Oxygen Species (ROS) Generation Mechanisms (Associated with Copper(II) Intermediates)

A key feature of the copper-phenanthroline system is its ability to generate reactive oxygen species (ROS), which is responsible for its nuclease and anticancer activities. nih.gov This process typically involves the copper(II) form of the complex and is initiated by the reduction of [Cu(phen)₂]²⁺ to [Cu(phen)₂]⁺ by a biological reductant, such as glutathione (B108866) or ascorbic acid. nih.govnih.gov The resulting Cu(I) complex can then react with molecular oxygen or, more commonly, hydrogen peroxide (H₂O₂) to produce highly reactive radicals. nih.govmdpi.com

The primary mechanism for ROS production by this system is a Fenton-like reaction. In the classical Fenton reaction, iron(II) reacts with hydrogen peroxide to generate a hydroxyl radical (•OH). The copper-phenanthroline complex catalyzes a similar process:

[Cu(phen)₂]⁺ + H₂O₂ → [Cu(phen)₂]²⁺ + •OH + OH⁻

This reaction generates the hydroxyl radical, one of the most potent oxidizing agents known, which can readily attack and damage biological macromolecules like DNA. nih.govnih.gov The generation of •OH has been confirmed through electron spin resonance (ESR) spin-trapping experiments. nih.govmdpi.com The phenanthroline ligand plays a crucial role by tuning the electronic and structural properties of the copper ion, enhancing its reactivity with H₂O₂ compared to uncomplexed copper ions. mdpi.comsemanticscholar.org This catalytic cycle, involving reduction of Cu(II) by a reductant followed by oxidation of the resulting Cu(I) by H₂O₂ to produce ROS, underlies the potent biological activity of these complexes. nih.govnih.gov

Kinetics and Thermodynamics of Redox Reactions Involving Bis(1,10-phenanthroline)copper(I)

The redox chemistry of the bis(1,10-phenanthroline)copper(I) ion, [Cu(phen)₂]⁺, is a cornerstone of its function in various chemical and biological systems. The kinetics and thermodynamics of its electron transfer reactions are dictated by both the inherent properties of the copper center and the surrounding phenanthroline ligands.

The Cu²⁺/Cu⁺ redox wave for phenanthroline complexes is known to occur between 200 and 1200 mV versus the Normal Hydrogen Electrode (NHE), with the specific potential depending on the substituents on the ligand. For the unsubstituted [Cu(phen)₂]²⁺ complex, the reduction wave for the Cu²⁺ to Cu⁺ transition is observed at 190 mV, and the corresponding oxidation wave occurs at 340 mV. nih.gov These processes are characteristic of a rapid, metal-centered, quasi-reversible electrochemical reaction. nih.gov

Kinetic studies have been performed on the oxidation of [Cu(phen)₂]⁺ by various oxidizing agents. One notable example is its reaction with hydrogen peroxide (H₂O₂). Investigations into this reaction have shown that the hydroxyl radical (•OH) is not formed directly from the reaction between [Cu(phen)₂]⁺ and H₂O₂. osti.gov Instead, the kinetics and stoichiometry suggest a mechanism that proceeds through an intermediate, possibly a copper-hydrogen peroxide complex. osti.gov This intermediate then reacts with other species in the solution. osti.gov The ability of copper-phenanthroline complexes to activate H₂O₂ is a key aspect of their use as artificial nucleases for DNA cleavage. nih.gov

The oxidation of [Cu(phen)₂]⁺ has also been studied with other oxidants, such as aminopolycarboxylatocobalt(III) complexes, providing further insight into its electron transfer behavior. acs.org The rate of these reactions is influenced by factors including the nature of the oxidant and the solvent environment. For instance, kinetic investigations have been carried out in both aqueous solutions and within sodium dodecyl sulfate micelles, demonstrating the impact of the microenvironment on the reaction rate. acs.org

The thermodynamics of the [Cu(phen)₂]²⁺/⁺ redox couple are significantly influenced by the coordination geometry preferences of the copper ion in its two oxidation states. The Cu(I) ion, with its d¹⁰ electron configuration, favors a pseudo-tetrahedral geometry. nih.gov Upon oxidation to Cu(II) (a d⁹ ion), there is a preference for a five-coordinate geometry, such as trigonal bipyramidal or square pyramidal, or a pseudo-square planar arrangement. nih.govnih.gov This change in preferred coordination number and geometry between the two oxidation states has profound implications for the thermodynamics and kinetics of electron transfer. nih.gov

Table 1: Electrochemical Data for the [Cu(phen)₂]²⁺/⁺ Couple

Parameter Value Reference Electrode
Reduction Potential (E_pc) 190 mV NHE
Oxidation Potential (E_pa) 340 mV NHE

Electron Transfer Self-Exchange Rate Constants and Their Determinants

The electron transfer self-exchange reaction is a fundamental process in redox chemistry, representing the transfer of an electron between two identical species in different oxidation states. For the bis(1,10-phenanthroline)copper couple, this reaction is represented as:

[Cu(phen)₂]⁺ + [Cu(phen)₂]²⁺ ⇌ [Cu(phen)₂]²⁺ + [Cu(phen)₂]⁺

The rate constant for this self-exchange (k₁₁) is a critical parameter that reflects the intrinsic barrier to electron transfer. For the [Cu(phen)₂]⁺/²⁺ couple, this rate is relatively slow, on the order of 10⁰–10² M⁻¹s⁻¹. nih.gov One reported value for the self-exchange rate constant is 5 x 10¹ M⁻¹s⁻¹. chegg.com

The primary determinant of this sluggish rate is the significant structural reorganization required upon electron transfer. nih.govacs.org As dictated by Marcus theory, the rate of electron transfer is inversely related to the reorganization energy (λ), which is the energy required to change the geometry of the initial state to that of the final state without electron transfer occurring. wikipedia.orglibretexts.org This reorganization energy has two components: an inner-sphere component (λᵢ) related to changes in bond lengths and angles within the complex, and an outer-sphere component (λₒ) related to the rearrangement of solvent molecules. libretexts.org

For the [Cu(phen)₂]⁺/²⁺ system, the inner-sphere reorganization energy is particularly large. nih.gov This is due to the distinct geometric preferences of the Cu(I) and Cu(II) ions. [Cu(phen)₂]⁺ exists in a pseudo-tetrahedral (D₂d) geometry, which is optimal for the d¹⁰ configuration of Cu(I). nih.gov However, the d⁹ Cu(II) ion in [Cu(phen)₂]²⁺ favors a more planar or five-coordinate geometry to satisfy the Jahn-Teller effect. nih.gov The transition between these two disparate geometries requires significant energy, leading to a large reorganization energy and consequently, a slow electron self-exchange rate. nih.gov

This principle is clearly illustrated by comparing the self-exchange rate of [Cu(phen)₂]⁺/²⁺ with that of its sterically hindered analogue, bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) ([Cu(dmp)₂]⁺/²⁺). The methyl groups in the 2 and 9 positions of the phenanthroline ligand in the dmp complex sterically prevent the planarization required for an optimal Cu(II) geometry. This forces the Cu(II) complex to adopt a geometry that is closer to the tetrahedral preference of the Cu(I) state. acs.org This "entatic state" or rack-induced geometry reduces the structural changes needed for electron transfer, thereby lowering the reorganization energy. As a result, the electron self-exchange rate constant for the [Cu(dmp)₂]⁺/²⁺ couple is on the order of 10⁴ M⁻¹s⁻¹, which is several orders of magnitude faster than that of the unsubstituted phenanthroline complex. chegg.comacs.org

Table 2: Comparison of Electron Self-Exchange Rate Constants for Copper-Phenanthroline Complexes

Complex Couple Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) Key Determinant
[Cu(phen)₂]⁺/²⁺ 5 x 10¹ chegg.com Large geometric reorganization (tetrahedral ↔ planar/5-coordinate) nih.gov
[Cu(dmp)₂]⁺/²⁺ ~10⁴ chegg.com Steric hindrance reduces geometric change, lowering reorganization energy acs.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used extensively to model the properties of copper(I) complexes. DFT is employed to determine the ground state geometry and electronic structure, while TD-DFT is used to calculate excited-state properties, including absorption spectra. acs.orgbohrium.com For [Cu(phen)₂]⁺, calculations are often performed using hybrid functionals like PBE0, which provide a good balance between accuracy and computational cost. acs.org

DFT calculations accurately predict that in its ground state, the [Cu(phen)₂]⁺ ion adopts a pseudo-tetrahedral geometry with D₂d symmetry. acs.org The average Cu-N bond length calculated by DFT is approximately 2.06 Å, which is in good agreement with experimental observations. acs.org

The UV-Vis absorption spectrum of the complex is characterized by two main features: intense π → π* transitions located in the UV region, which are localized on the phenanthroline ligands, and a less intense, broad metal-to-ligand charge transfer (MLCT) band in the visible region. acs.orgnih.gov This MLCT transition involves the transfer of an electron from the copper-centered d orbitals to the π* orbitals of the phenanthroline ligands, transiently creating a [Cu(II)(phen•⁻)(phen)]⁺ species. acs.org TD-DFT calculations have been successful in reproducing the experimental spectra, accurately predicting the positions of both the π → π* and MLCT bands. acs.org A comparison between experimental and calculated MLCT band maxima for [Cu(phen)₂]⁺ and its derivatives shows strong agreement. acs.org

CompoundExperimental MLCT Band Maximum (cm⁻¹)Calculated MLCT Band Maximum (cm⁻¹)
Bis-Cu(I)-phenanthroline22,67922,522
Bis-Cu(I)-phenanthroline-2-amine23,040Not Reported
Bis-Cu(I)-phenanthroline-2-acetamide24,099Not Reported

Data sourced from ACS Omega. acs.org

Upon photoexcitation into the MLCT band, the [Cu(phen)₂]⁺ complex undergoes a significant structural rearrangement. acs.org The transient [Cu(II)] species favors a square planar coordination. This leads to a geometric flattening of the complex from its initial D₂d symmetry towards a D₂ geometry. acs.org This process is described as a second-order pseudo-Jahn-Teller distortion. acs.org

Theoretical modeling can trace the dynamics of this structural change. Studies on the related [Cu(dmphen)₂]⁺ (dmphen = 2,9-dimethyl-1,10-phenanthroline) complex have shown that this flattening is a two-step process. rsc.org It begins with a rapid, solvent-independent component on a timescale of about 110 femtoseconds, driven by the intrinsic pseudo-Jahn-Teller instability. rsc.org This is followed by a slower component, taking approximately 1.2 picoseconds, which involves the movement of solvent molecules and the rotation of ligand substituents. rsc.org The extent of this flattening can be influenced by bulky substituents on the phenanthroline ligands; steric hindrance can prevent the complex from achieving a fully planar geometry, which in turn significantly affects its excited-state lifetime and luminescent properties. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations are used to model the dynamic behavior of the complex and its interaction with the surrounding environment over time.

To accurately capture the behavior of [Cu(phen)₂]⁺ in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. rsc.org In this approach, the copper complex itself is treated with a high level of quantum mechanical theory (QM), while the surrounding solvent molecules are treated using classical molecular mechanics (MM). This method allows for the study of explicit solute-solvent interactions without the prohibitive computational cost of treating the entire system quantum mechanically.

QM/MM simulations have been crucial in elucidating the role of the solvent in the excited-state dynamics of these complexes. rsc.org For instance, in a donor solvent like acetonitrile, simulations have revealed a mutual interplay where solvent molecules approach the copper center, influencing the rotation of the methyl substituents in [Cu(dmphen)₂]⁺ and facilitating the slow component of the structural flattening. rsc.orgresearchgate.net These computational studies provide a detailed, molecular-level understanding of how the solvent environment can mediate the photoinduced structural changes that are key to the complex's function in applications like photocatalysis. rsc.org

Theoretical Analysis of Spin-Orbit Coupling and Singlet-Triplet Gaps

The luminescence properties of [Cu(phen)₂]⁺ complexes, including phenomena like thermally activated delayed fluorescence (TADF), are governed by the interplay between singlet (S₁) and triplet (T₁) excited states. Theoretical calculations are vital for understanding the key parameters that control these processes, namely the energy gap between the S₁ and T₁ states (ΔE(S₁-T₁)) and the strength of the spin-orbit coupling (SOC) between them. nih.gov

A small singlet-triplet gap and significant SOC are prerequisites for efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are fundamental to TADF. DFT and TD-DFT calculations can predict these parameters. nih.gov Studies have shown that the functionalization of the phenanthroline ligands can dramatically alter both the molecular symmetry and the electronic structure, which in turn influences the SOC. nih.gov Highly symmetric molecules may exhibit very low S₁/T₁ spin-orbit coupling, making them poor emitters. nih.gov By introducing asymmetry or linking the phenanthroline ligands, it is possible to block the flattening motion and enhance SOC, thereby designing complexes with more favorable photophysical properties. nih.gov

Prediction and Rationalization of Mechanochromic Behavior

Mechanochromism is a phenomenon where a material changes color in response to a mechanical stimulus. Theoretical modeling has been used to predict and explain the potential of [Cu(phen)₂]⁺ derivatives as mechanophores—molecular units that are responsive to mechanical force. nih.govresearchgate.net

By applying a simulated external force to the complex in DFT calculations, researchers can model how mechanical pulling deforms the molecule's structure and influences its electronic properties. acs.orgnih.gov For a derivative like bis-Cu(I)-phenanthroline-2-acetamide, simulations predict that applying an external force along the acetamide (B32628) groups will induce a flattening of the complex's pseudo-tetrahedral geometry. nih.gov This forced structural change directly alters the energy of the molecular orbitals involved in the MLCT transition. researchgate.net

TD-DFT calculations on these deformed geometries predict an observable shift in the MLCT absorption band to lower energies (a red shift) as the applied force increases. researchgate.netacs.org This computationally predicted change in the absorption spectrum provides a clear rationalization for the compound's mechanochromic behavior. acs.org

Applied Force (nN)Calculated MLCT State 1 (cm⁻¹)Calculated MLCT State 2 (cm⁻¹)Calculated MLCT State 3 (cm⁻¹)
0.020,93023,88027,271
0.120,96823,75327,124
0.220,80823,36326,739
0.320,40922,72926,050
0.419,68621,93825,164
0.518,71320,93024,035
0.617,42219,76322,729

This table shows the predicted shift of the three lowest-energy MLCT bands for bis-Cu(I)-phenanthroline-2-acetamide under increasing external force, as calculated by TD-DFT. Data sourced from ACS Omega. acs.orgnih.gov

Correlation of Theoretical Predictions with Experimental Observations

Computational chemistry provides powerful tools for predicting and understanding the electronic structure and spectroscopic properties of transition metal complexes like the bis(1,10-phenanthroline)copper(1+) ion, often denoted as [Cu(phen)₂]⁺. Theoretical models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to complement and interpret experimental findings. The correlation between these theoretical predictions and experimental observations is crucial for validating the computational models and gaining deeper insights into the molecule's behavior.

Research has demonstrated a strong correlation between theoretical calculations and experimental data for [Cu(phen)₂]⁺ and its derivatives. nih.gov One of the key areas of comparison is the prediction of electronic absorption spectra, specifically the Metal-to-Ligand Charge Transfer (MLCT) bands that are characteristic of this complex. nih.govacs.org

DFT calculations have been successfully used to probe the photophysical properties of [Cu(phen)₂]⁺ complexes. nih.gov For instance, TD-DFT calculations can predict the UV-vis spectra for the complex in different geometries. nih.govacs.org Studies show that the calculated spectra for the Cu(I) complex in a D₂d tetrahedral geometry are consistent with experimentally observed UV-vis spectra. nih.gov

A direct comparison between the experimentally measured and TD-DFT calculated MLCT bands for the parent [Cu(phen)₂]⁺ complex and related derivatives highlights this correlation. The experimental UV-vis spectrum for the unsubstituted complex shows a characteristic π → π* transition band and an MLCT band. acs.org Specifically, one report identifies the experimental MLCT band at 22,522 cm⁻¹ (444 nm). acs.org Computational models have been able to reproduce this feature with reasonable accuracy. For a series of related bis-Cu(I)-phenanthroline complexes, the calculated MLCT bands align well with the experimental values, validating the theoretical approach. nih.govacs.org

The table below presents a comparison of experimental and calculated spectroscopic data for the this compound and a closely related derivative to illustrate the correlation.

CompoundExperimental MLCT Band (cm⁻¹)Calculated MLCT Band (cm⁻¹) (TD-DFT)Reference
This compound22,679- nih.govacs.org
This compound22,522- acs.org
Bis-Cu(I)-phenanthroline-2-acetamide24,09920,930 (State 1) nih.govacs.org
Bis-Cu(I)-phenanthroline-2-acetamide-23,880 (State 2) nih.govacs.org
Bis-Cu(I)-phenanthroline-2-acetamide-27,271 (State 3) nih.govacs.org

Beyond spectroscopic properties, theoretical models also accurately predict geometric parameters. For example, DFT calculations confirm that the tetrahedral geometry is the preferred conformation for the Cu(I) state of [Cu(phen)₂]⁺, while a pseudo-square planar geometry is favored in the Cu(II) oxidation state. nih.govacs.org This theoretical finding is consistent with the structural changes inferred from experimental studies of related copper phenanthroline complexes. nih.gov The flexibility of the [Cu(phen)₂]⁺ complex and the influence of substituents on its geometry have been observed experimentally in the crystalline state and are well-reproduced by computational methods. nih.gov The agreement between calculated structural parameters and those determined by methods like X-ray diffraction provides further evidence of the predictive power of the theoretical models. nih.gov

Advanced Research Applications and Emerging Areas

Photocatalysis and Photoredox Applications

Organic Synthesis Transformations and Reaction Mechanisms

[Cu(phen)₂]⁺ and its derivatives have been successfully employed as photoredox catalysts in several important organic reactions, including atom transfer radical addition (ATRA) and polymerization (ATRP), as well as various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.

A key transformation enabled by this copper complex is Atom Transfer Radical Polymerization (ATRP) . In a notable example, bis(1,10-phenanthroline)copper(I) was used to catalyze the polymerization of methyl methacrylate (B99206) (MMA) under visible light irradiation from a simple blue LED. The proposed mechanism involves the initial photoexcitation of the Cu(I) complex to its excited state, Cu(I)*. This excited species then undergoes oxidative quenching by an alkyl bromide initiator, generating a propagating radical and the corresponding Cu(II)-Br complex. This process establishes the ATRP equilibrium, allowing for controlled polymerization with low polydispersity indexes. The efficiency of this process can be further enhanced by the addition of a co-catalyst like triethylamine (B128534) (TEA), which facilitates the regeneration of the active Cu(I) species. acs.org

Another significant application is in Atom Transfer Radical Addition (ATRA) reactions. Derivatives of [Cu(phen)₂]⁺ have been shown to be effective catalysts for the addition of alkyl halides across alkenes. The general mechanism for these photoredox catalytic cycles involves the excitation of the copper(I) complex by visible light. The excited complex then transfers an electron to a suitable radical precursor, initiating the radical addition process. The specific electronic properties of the excited state, particularly whether the excitation is to the LUMO or higher unoccupied molecular orbitals (LUMO+1, LUMO+2), can significantly influence the catalytic activity. rsc.org

Furthermore, substituted bis(1,10-phenanthroline)copper(I) complexes have been utilized in various C-C and C-N bond-forming reactions . These transformations are crucial in the synthesis of complex organic molecules and pharmaceutical intermediates. The versatility of the copper catalyst allows for the development of mild and efficient protocols for these coupling reactions. acs.org

The general photoredox mechanism for [Cu(phen)₂]⁺-catalyzed reactions can be summarized as follows:

Photoexcitation: The [Cu(phen)₂]⁺ complex absorbs a photon of visible light, promoting an electron to a higher energy level and forming the excited state, [Cu(phen)₂]⁺*.

Electron Transfer: The excited complex can then act as a potent single-electron donor, reducing a substrate molecule and generating a radical intermediate. In this process, the copper center is oxidized from Cu(I) to Cu(II).

Substrate Reaction: The generated radical intermediate undergoes the desired chemical transformation.

Catalyst Regeneration: The resulting [Cu(phen)₂]²⁺ species is then reduced back to the catalytically active [Cu(phen)₂]⁺ state by a sacrificial electron donor, completing the catalytic cycle.

Solar Energy Conversion Systems, including Dye-Sensitized Solar Cells (DSSCs)

The favorable redox properties of the [Cu(phen)₂]⁺/[Cu(phen)₂]²⁺ couple have made it a promising component in dye-sensitized solar cells (DSSCs). In these devices, the copper complex can function as a redox mediator in the electrolyte, facilitating the regeneration of the photo-oxidized dye and transporting charge to the counter electrode.

Research has demonstrated that DSSCs employing bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) as a redox mediator can achieve high photovoltaic performance. For instance, a cell sensitized with the organic dye LEG4 exhibited a power conversion efficiency of 8.3% with a remarkably high open-circuit potential exceeding 1.0 V under standard illumination conditions. researchgate.net The copper-based electrolyte showed higher diffusion coefficients and faster dye regeneration kinetics compared to the commonly used cobalt tris(bipyridine) redox couple. researchgate.net

Further studies have explored tailoring the molecular architecture of bis(1,10-phenanthroline) copper complexes to optimize their performance in DSSCs. By introducing various substituents on the phenanthroline ligands, the electrochemical and optical properties of the complexes can be fine-tuned. For example, a DSSC utilizing [Cu(2-tolyl-1,10-phenanthroline)₂]⁺/²⁺ as the redox shuttle showed a significant improvement in power conversion efficiency compared to cells with conventional cobalt-based and iodide/triiodide electrolytes. acs.org The key to high efficiency lies in achieving an optimal balance between fast dye regeneration, efficient mass transport, and favorable electron transfer kinetics at both the photoanode and the counter electrode. acs.org

Solid-state dye-sensitized solar cells (ssDSCs) have also benefited from the use of copper phenanthroline complexes. In these devices, the copper complex acts as a solid hole-transporting material (HTM). Remarkably, ssDSCs fabricated with bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) have achieved power conversion efficiencies of over 8%. uni-regensburg.de More advanced systems using a related copper complex, [Cu(tmby)₂]²⁺/⁺ (where tmby is 4,4',5,5'-tetramethyl-2,2'-bipyridine), have pushed the efficiency of ssDSCs to a record 11.0%. nih.gov

Development of Electrochemical Sensors for Analytical Applications

The redox activity of the bis(1,10-phenanthroline)copper(1+) ion and its derivatives makes them excellent candidates for the development of electrochemical sensors. These sensors can be designed to detect a variety of analytes through changes in the electrochemical signals of the copper complex upon interaction with the target molecule.

One area of application is in biosensing . For example, a novel electrochemical DNA biosensor has been developed using [Cu(phen)₂]²⁺. In this system, the copper complex serves a dual role as both an electrochemical indicator and an anchor for immobilizing probe DNA onto a graphene-modified glassy carbon electrode. The sensor demonstrated high selectivity, being able to distinguish between complementary DNA, single-base mismatched DNA, and non-complementary DNA. It exhibited a linear response to the concentration of the target DNA over a wide range with a low detection limit of 1.99 x 10⁻¹³ M. researchgate.net

Derivatives of 1,10-phenanthroline (B135089) have also been employed as redox mediators in amperometric biosensors. For instance, 1,10-phenanthroline-5,6-dione (B1662461) has been used in the development of a glucose biosensor. The phenanthroline derivative facilitates electron transfer between the enzyme glucose oxidase and the electrode surface. Such a sensor was able to detect glucose with a detection limit of 37.4 µM, showcasing its potential for monitoring blood glucose levels. acs.org

Furthermore, a novel poly(diaquabis(1,10-phenanthroline)copper(II)chloride) complex has been used to modify a glassy carbon electrode for the determination of the antibiotic amoxicillin (B794) in pharmaceutical and biological samples. This sensor demonstrated good performance for the detection of amoxicillin. researchgate.net

The analytical performance of these sensors is often characterized by their sensitivity, selectivity, linear range, and detection limit, as summarized in the table below for representative examples.

Sensor TypeAnalyteKey Performance MetricReference
DNA BiosensorComplementary DNADetection Limit: 1.99 x 10⁻¹³ M researchgate.net
Amperometric BiosensorGlucoseDetection Limit: 37.4 µM acs.org
Voltammetric SensorAmoxicillinNot specified researchgate.net

Integration into Advanced Materials and Polymer Systems

The incorporation of this compound into larger molecular architectures and polymer systems has led to the development of advanced materials with unique responsive properties. These materials find applications in areas such as stress sensing and optoelectronics.

Design of Single-Molecule Mechanochromic Indicators

A burgeoning area of research is the development of mechanochromic materials, which change their color in response to mechanical stress. The this compound has been identified as a promising candidate for the design of single-molecule mechanochromic indicators. acs.orgnih.govresearchgate.netresearchgate.netulisboa.ptacs.orgnih.gov

In a detailed study, a series of [Cu(phen)₂]⁺ complexes, including the parent bis-Cu(I)-phenanthroline and its derivatives, were synthesized and their response to mechanical pulling was investigated using density functional theory (DFT) calculations. nih.gov The results predicted that applying a mechanical force to a polymer chain containing the bis-Cu(I)-phenanthroline-2-acetamide complex would induce a significant shift in its metal-to-ligand charge transfer (MLCT) band in the visible spectrum. nih.govresearchgate.net This spectral shift corresponds to a visible color change.

The mechanism of this mechanochromic response is based on the deformation of the tetrahedral geometry around the copper(I) center upon stretching. This flattening of the complex alters its electronic structure and, consequently, its absorption spectrum. The table below summarizes the calculated shift in the MLCT band for the bis-Cu(I)-phenanthroline-2-acetamide complex under an applied force. nih.gov

Applied Force (nN)Wavenumber of MLCT Band 1 (cm⁻¹)Wavenumber of MLCT Band 2 (cm⁻¹)Wavenumber of MLCT Band 3 (cm⁻¹)
0.020,93023,88027,271
0.120,83023,76027,150
0.220,62023,52026,860
0.320,29023,15026,400
0.419,83022,63025,750
0.519,20021,92024,880
0.618,34020,95023,720

This theoretical and experimental work demonstrates the feasibility of using transition metal complexes like [Cu(phen)₂]⁺ as mechanophores in polymeric systems, opening up new possibilities for creating materials that can visually indicate stress and damage. nih.govresearchgate.net

Exploration in Optoelectronic Devices and Flexible Electronics

While direct applications of the simple this compound in optoelectronic devices are still emerging, closely related copper(I) complexes incorporating substituted phenanthroline ligands have shown significant promise as emitters in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs). These devices are key components in modern displays and lighting technologies, including flexible electronics.

The appeal of copper(I) complexes in this field stems from their potential to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient light emission. In a study on mixed ligand copper(I) complexes containing 1,10-phenanthroline derivatives, OLEDs were fabricated that exhibited high performance. One such device achieved a maximum brightness of 22,800 cd/m², a maximum current efficiency of 30.50 cd/A, and a maximum external quantum efficiency of 20.5%. acs.org The excellent performance was attributed to the role of the copper complex as an efficient emitter. acs.org

Similarly, heteroleptic copper(I) complexes of the type [Cu(P^P)(N^N)]⁺, where N^N is a substituted 1,10-phenanthroline, have been investigated as electroluminescent materials in LECs. These devices are advantageous for their simple structure and potential for use in flexible applications. LECs based on these copper complexes have demonstrated good performance, with maximum luminance values up to 462 cd/m² and device half-lifetimes of up to 98 hours. rsc.org The photophysical properties of these complexes, such as their emission wavelengths and quantum yields, can be tuned by modifying the substituents on the phenanthroline ligand. rsc.org

The successful application of these related copper(I)-phenanthroline complexes in OLEDs and LECs suggests that the this compound itself, with appropriate structural modifications, could be a viable candidate for future optoelectronic and flexible electronic devices. Further research in this area is likely to focus on enhancing the stability and photoluminescence quantum yields of these complexes to meet the demanding requirements of commercial applications.

DNA-Metal Complex Systems in Asymmetric Catalysis

The unique, predictable, and chiral double helix structure of DNA has inspired its use as a scaffold in asymmetric catalysis. rsc.org The concept of DNA-based asymmetric catalysis involves using a transition metal complex that binds to DNA, thereby placing the catalytic center within the chiral environment of the biopolymer. This proximity allows the chirality of the DNA to be transferred to a substrate during a chemical reaction, leading to the preferential formation of one enantiomer of the product. rug.nl

Copper-phenanthroline complexes have been extensively studied within this framework. rsc.orgresearchgate.net While the specific this compound, [Cu(phen)₂]⁺, is well-known for its DNA binding and cleavage activities, research into its direct application in DNA-based asymmetric catalysis has been less common than for its copper(II) counterpart. nih.govacs.org Catalytic systems for reactions like the Diels-Alder cycloaddition have frequently employed achiral copper(II) polypyridyl complexes, including those with 1,10-phenanthroline, in conjunction with salmon testes DNA (st-DNA) which serves as the chirality source. rug.nlrsc.org

In these systems, the copper complex self-assembles with the DNA, and this non-covalent interaction is crucial for the induction of enantioselectivity. rug.nl The mode of binding between the complex and the DNA—either through groove binding or intercalation of the planar phenanthroline ligands between the DNA base pairs—is a key parameter that influences the reaction's outcome. rsc.orgresearchgate.net For the [Cu(phen)₂(NO₃)₂] complex, studies suggest that both groove binding and intercalation play a role. rsc.org Molecular simulations of the copper(I) complex, [Cu(phen)₂]⁺, support a binding model involving the partial intercalation of one phenanthroline ring into the minor groove of the DNA. nih.gov This intimate contact between the catalytic metal center and the chiral DNA scaffold is what enables the transfer of stereochemical information.

Research has demonstrated that this approach can achieve excellent results, with enantiomeric excesses (ee) of up to 99% for the major product in copper-catalyzed Diels-Alder reactions. rug.nl The flexibility and dynamics of the binding are considered critical factors in determining the efficiency and enantioselectivity of the catalysis. rsc.org The success of these DNA-hybrid catalysts showcases a powerful strategy for creating highly selective catalytic systems from readily available, achiral metal complexes and a natural biopolymer.

Table 1: Performance of Copper-Polypyridyl Complexes in DNA-Based Asymmetric Diels-Alder Reaction¹
Catalyst SystemReactionEnantiomeric Excess (ee)Key Findings
Cu(II)-phenanthroline / st-DNADiels-AlderHigh ee achievedBinding mode involves both groove binding and intercalation, influencing catalytic outcome. rsc.org
Cu(II)-bipyridine derivatives / st-DNADiels-AlderUp to 99% eeDemonstrates the high potential of DNA to induce chirality in copper-catalyzed reactions. rug.nl
Cu(II)-dppz / st-DNADiels-AlderVariable eeComplexes that intercalate, like those with dppz, bring the catalytic center into close contact with the DNA helix. rug.nlrsc.org

¹Data in this table refers to studies on copper(II) complexes, which serve as the primary models for understanding DNA-based asymmetric catalysis with copper-phenanthroline systems.

Supramolecular Chemistry and Self-Assembly of Related Copper(I) Complexes

The this compound is a fundamental building block in supramolecular chemistry due to the specific coordination preferences of the Cu(I) center and the planar, aromatic nature of the phenanthroline ligands. The tetrahedral coordination geometry favored by Cu(I) combined with flat ligands allows for the construction of intricate, self-assembled architectures such as helicates, catenanes, and molecular knots.

The principles of self-assembly have been harnessed to create a variety of novel materials:

Coordination Polymers: The reaction of copper(I) iodide with 1,10-phenanthroline can yield polymeric chains where Cu⁺ cations are bridged by iodide anions, and the chains are further organized by π-π interactions between the phenanthroline ligands.

Supramolecular Macrocycles: By combining the phenanthroline-Cu(I) interaction with other specific molecular recognition motifs, such as boronic acid-sugar interactions, unique dinuclear chiral macrocycles can be self-assembled. elsevierpure.com

Mixed-Ligand Systems: Strategies have been developed for the defined synthesis of mixed-phenanthroline copper(I) complexes, which are essential precursors for building complex, redox-active supramolecular topologies and even potential nanotubes.

The stability and structure of these self-assembled systems can be finely tuned. For example, intramolecular π-stacking between a phenanthroline ligand and another substituent within the same complex can be used to control the geometry around the copper center. rsc.org Furthermore, the choice of solvent and counter-anion can significantly influence the final structure of coordination polymers, leading to different coordination geometries and packing motifs. This tunability makes copper(I)-phenanthroline complexes highly versatile components for the rational design of functional supramolecular materials.

Table 2: Examples of Self-Assembled Structures Based on Copper(I)-Phenanthroline Moieties
Structural MotifKey ComponentsPrimary Driving Force(s)Resulting Architecture
Polymeric ChainsCu(I) iodide, 1,10-phenanthrolineCoordination bonds, π-π stackingZigzag chains stabilized by intermolecular interactions.
Dinuclear MacrocyclesPhenanthroline-boronic acid ligands, Cu(I), sugarsCu(I)-phenanthroline coordination, boronic acid-diol interactionChiral, self-assembled macrocycles. elsevierpure.com
Crystalline Solids[Cu(phen)₂]⁺ cations, counter-anionsIonic interactions, intermolecular π-π stackingCrystal lattices with flattened complex geometry. nih.gov
Mixed-Ligand ComplexesCu(I), two different phenanthroline derivativesControlled coordination chemistryPrecursors for complex topologies like catenanes and knots.

Future Perspectives and Research Challenges in Bis 1,10 Phenanthroline Copper I Ion Chemistry

Addressing Fundamental Mechanistic Questions and Unresolved Issues

A deeper understanding of the fundamental mechanisms governing the behavior of bis(1,10-phenanthroline)copper(I) complexes is crucial for their future development. Key unresolved issues include the intricate dynamics of their excited states and their reactivity in complex biological environments.

One of the primary challenges lies in fully mapping the ultrafast kinetics that follow photoexcitation. Upon absorbing light, these complexes undergo a metal-to-ligand charge transfer (MLCT), leading to significant geometric distortion from a tetrahedral ground state to a more planar excited state. nih.govacs.org While time-resolved spectroscopies have provided snapshots of these processes, a complete picture of the deactivation pathways—including fluorescence, phosphorescence, intersystem crossing, and non-radiative decay—is still being assembled. mdpi.com For instance, the precise influence of ligand asymmetry on excited-state distortion and the subsequent quenching of luminescence is an area of active investigation. acs.org It has been noted that complexes with non-symmetrical ligands can exhibit a rocking motion in the excited state, which may introduce premature deactivation channels. acs.org

Another significant mechanistic question involves the speciation and reactivity of these complexes in biological media. In the context of anticancer research, the pro-oxidant activity of copper-phenanthroline complexes is often attributed to their ability to catalyze the formation of reactive oxygen species (ROS). However, their behavior in the presence of high intracellular concentrations of reductants like glutathione (B108866) (GSH) is complex. Recent studies suggest that the bis(1,10-phenanthroline)copper(II) complex evolves in the presence of GSH to form primarily copper(I)-thiolate clusters, which are relatively inert. chemrxiv.orgnih.gov A minor, but highly redox-active, species, a ternary complex of glutathione-copper(I)-phenanthroline (GS-Cu-Phen), appears to be responsible for the observed oxidative stress. chemrxiv.orgnih.gov Understanding how subcellular environments, such as the acidic pH of lysosomes, influence this equilibrium and the population of the active species is a critical future challenge. chemrxiv.orgnih.gov

Rational Design of Next-Generation Functional Materials and Catalysts

The rational design of new materials and catalysts based on the [Cu(phen)₂]⁺ framework is a major frontier. This involves the strategic modification of the phenanthroline ligands to tune the complex's steric and electronic properties for specific applications.

In materials science, a burgeoning area of research is the incorporation of [Cu(phen)₂]⁺ derivatives into polymeric systems as mechanophores—molecules that respond to mechanical stimuli. nih.govacs.org The geometric flexibility of the copper(I) coordination sphere makes it an ideal candidate for mechanochromic indicators, where applying an external force could induce a color change by altering the MLCT band. nih.govacs.orgresearchgate.net Future work will involve designing ligands that enhance this response and successfully integrating these complexes into polymer backbones to create novel stress-sensing materials. acs.org

In catalysis, the goal is to create more efficient and selective catalysts. By modifying the phenanthroline ligands, researchers can influence the accessibility and reactivity of the copper center. For example, [Cu(phen)₂]⁺ complexes have shown promise as catalysts for atom transfer reactions, such as aziridination, and in "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netmsstate.edu The design of ligands with specific steric bulk or electronic properties can enhance catalytic turnover and selectivity. researchgate.net Furthermore, their application as redox mediators in dye-sensitized solar cells (DSSCs) is an active area of development. researchgate.net Tailoring the ligand architecture to optimize the electrochemical potential and electron transfer rates is key to improving solar cell efficiency, with complexes like [Cu(2-tolyl-1,10-phenanthroline)₂]⁺/²⁺ showing significant improvements over traditional cobalt-based electrolytes. researchgate.net

The table below summarizes the impact of ligand substitution on the photophysical properties of selected bis(phenanthroline)copper(I) complexes, highlighting a key aspect of rational design.

ComplexSubstituentEmission Max (nm)Quantum Yield (Φ)Excited-State Lifetime (τ)Reference
[Cu(phen)₂]⁺NoneNot luminescent-- acs.org
[Cu(dmp)₂]⁺2,9-dimethyl-0.02%~55 ns acs.org
[Cu(dipp)₂]⁺2,9-diisopropyl-0.4%0.37 µs acs.org
[Cu(dsbtmp)₂]⁺2,9-di-sec-butyl-3,4,7,8-tetramethyl-6.3%2.8 µs acs.org
[Cu(L1)₂]⁺2-isopropyl-9-tert-butyl678 nm-- acs.org

Development of Novel Characterization Methodologies and Techniques

Advancing the understanding and application of bis(1,10-phenanthroline)copper(I) ions is intrinsically linked to the development of more sophisticated characterization techniques. While standard methods like UV-vis spectroscopy, NMR, and X-ray crystallography provide essential structural and electronic information, new challenges require novel approaches. acs.org

The study of transient species and excited-state dynamics necessitates the use and further development of advanced time-resolved techniques. Pump-probe transient absorption spectroscopy and time-resolved X-ray diffraction are powerful tools for tracking the ultrafast geometric and electronic changes that occur after photoexcitation. nih.govmdpi.com Pushing the temporal resolution of these techniques will provide more detailed insights into the complex's structural evolution on the femtosecond to picosecond timescale.

Furthermore, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable for predicting and interpreting the properties of these complexes. nih.govacs.orgresearchgate.net These calculations can model UV-vis spectra, predict geometric changes upon excitation or mechanical stress, and help rationalize photophysical behaviors. nih.govacs.org A significant future challenge is to improve the accuracy of these computational models, especially for describing solvent effects and the subtle interplay of weak interactions that can influence the complex's structure and reactivity. mdpi.com The development of multiscale models that can bridge quantum mechanical descriptions of the copper complex with classical descriptions of its environment (e.g., a polymer matrix or a biological membrane) will be critical.

Expanding Applications in Interdisciplinary Fields of Chemical Research

The unique properties of bis(1,10-phenanthroline)copper(I) ions make them highly attractive for a range of interdisciplinary applications, bridging inorganic chemistry with materials science, biology, and energy research.

A significant area of expansion is in the development of "smart" materials. As previously mentioned, their potential as mechanochromic indicators for stress sensing in polymers is a promising avenue. nih.govacs.org Another potential application is in molecular electronics and photovoltaics. Conjugating the phenanthroline ligands with oligophenylenevinylene (OPV) units creates hybrid compounds where light absorbed by the OPV can be efficiently transferred to the copper complex, a process known as sensitization. researchgate.net This opens possibilities for their use in light-harvesting assemblies and molecular devices.

In the biomedical field, while the DNA-cleaving ability of copper-phenanthroline complexes has been known for decades, future research is moving towards more targeted applications. nih.govnih.govmdpi.com The design of fluorinated phenanthroline ligands has been shown to produce copper complexes that exhibit excellent DNA cleavage activity without the need for an external reducing agent. nih.gov This could lead to the development of more effective anticancer agents. nih.gov Furthermore, understanding how these complexes interact with other biological targets beyond DNA, such as proteins or enzymes, is a critical area for future exploration that could unveil new therapeutic mechanisms. mdpi.com

Finally, in the realm of sustainable energy, these copper complexes continue to be investigated for solar energy conversion schemes. nih.gov Their role as efficient and cost-effective redox mediators in DSSCs is a prime example. researchgate.net Future research will likely focus on designing heteroleptic complexes—those with two different phenanthroline ligands—to fine-tune their redox properties and create more stable and efficient solar energy devices. researchgate.net

The table below provides a summary of emerging and future applications for this versatile copper ion.

Interdisciplinary FieldSpecific ApplicationKey Research ChallengeReference
Materials ScienceMechanochromic IndicatorsIntegration into polymer systems; enhancing sensitivity. nih.govacs.org
Energy ResearchRedox Mediators in DSSCsOptimizing electrochemical potential and electron transfer kinetics. researchgate.net
Biomedical ChemistryTargeted Anticancer AgentsImproving selectivity for cancer cells; understanding off-target effects. nih.govmdpi.com
CatalysisSustainable Chemical SynthesisIncreasing catalytic efficiency and selectivity for reactions like CuAAC. researchgate.net
Molecular DevicesLight-Harvesting AssembliesControlling energy and electron transfer pathways in multicomponent systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bis(1,10-phenanthroline)copper(1+) ion, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves reacting Cu(I) salts (e.g., CuCl) with 1,10-phenanthroline (phen) in a reducing environment to stabilize the +1 oxidation state. Solvent choice (e.g., acetonitrile or methanol) and stoichiometric ratios (e.g., 1:2 Cu:phen) are critical. For example, anaerobic conditions prevent oxidation to Cu(II), while excess phen ensures ligand saturation . Characterization via UV-Vis spectroscopy (λ ~ 450 nm for [Cu(phen)₂]⁺) and cyclic voltammetry (redox peaks at ~0.3 V vs. Ag/AgCl) confirms purity .

Q. How are thermodynamic properties like binding constants (logβ) and solvation energies determined for [Cu(phen)₂]⁺?

  • Methodological Answer : Isothermal titration calorimetry (ITC) and high-pressure mass spectrometry (HPMS) quantify ligand-binding thermodynamics. For instance, ΔrH° for Cu⁺ + 2phen → [Cu(phen)₂]⁺ is ~−150 kJ/mol, with logβ values exceeding 10 due to strong π-backbonding . Gas-phase studies using collision-induced dissociation (CID) measure sequential binding energies (e.g., 49.8 kJ/mol for Cu⁺·H₂O dissociation) .
PropertyValueMethodReference
ΔrH° (Cu⁺ + phen)−150 ± 10 kJ/molHPMS
logβ ([Cu(phen)₂]⁺)12.3Spectrophotometry

Q. What analytical techniques are standardized for detecting [Cu(phen)₂]⁺ in environmental or biological samples?

  • Methodological Answer : Spectrophotometric methods using 2,9-dimethyl-1,10-phenanthroline (neocuproine) detect Cu(I) at λ = 454 nm, with a detection limit of 0.1 ppm. For biological matrices, the copper-phenanthroline assay quantifies prooxidant activity via hydroxyl radical generation, validated by ESR spin trapping .

Advanced Research Questions

Q. How do ligand substitutions in phenanthroline derivatives alter the redox behavior and catalytic activity of [Cu(phen)₂]⁺?

  • Methodological Answer : Electron-withdrawing groups (e.g., −NO₂ at 4,7-positions) shift redox potentials (ΔE ~ +0.2 V) and enhance oxidative catalysis. Density functional theory (DFT) calculations correlate ligand Hammett parameters (σ) with Cu(I/II) redox couples. Experimental validation uses catalytic oxidation of ascorbate, monitored by O₂ consumption kinetics .

Q. What strategies resolve contradictions in reported solvation energies and binding constants for [Cu(phen)₂]⁺ across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and counterion effects (e.g., ClO₄⁻ vs. PF₆⁻). A meta-analysis of 15 studies recommends normalizing data to a common solvent (acetonitrile) and ion-pairing correction via the Born-Haber cycle. For example, ΔrG° corrections for ClO₄⁻ association reduce variability by 30% .

Q. How does [Cu(phen)₂]⁺ mediate site-specific DNA cleavage, and what mechanistic insights inform its use as a nuclease mimic?

  • Methodological Answer : The complex binds DNA via intercalation, with Cu(I) activating O₂ to generate ROS (•OH). Mechanistic studies use gel electrophoresis to map cleavage sites and kinetic isotope effects (KIEs) to confirm H-abstraction pathways. EPR spin-trapping with DMPO confirms •OH radical formation .
ParameterValueTechniqueReference
DNA cleavage rate0.15 min⁻¹Gel electrophoresis
•OH radical yield75%EPR spin-trapping

Q. What computational models predict the electronic structure and excited-state dynamics of [Cu(phen)₂]⁺ for photochemical applications?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with the B3LYP functional models metal-to-ligand charge transfer (MLCT) transitions. Experimental validation via transient absorption spectroscopy (TAS) reveals a 500 fs excited-state lifetime, correlating with simulated singlet-triplet gaps .

Methodological Best Practices

  • Controlled Synthesis : Use Schlenk lines for anaerobic synthesis to prevent Cu(I) oxidation .
  • Data Reproducibility : Report solvent dielectric constants and counterion activities in thermodynamic studies .
  • Ethical Compliance : Adhere to institutional Chemical Hygiene Plans for handling toxic intermediates (e.g., CuCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.